1-(2-Chlorophenyl)ethyl isoquinoline-3-carboxylate

Physicochemical property Drug permeability LogP

1-(2-Chlorophenyl)ethyl isoquinoline-3-carboxylate (CAS 89242-07-9, C₁₈H₁₄ClNO₂, MW 311.76) is a synthetic isoquinoline-3-carboxylate ester featuring a 2-chlorophenyl substituent at the C1 position. Its core scaffold is structurally integral to the translocator protein (TSPO) ligand pharmacophore, most notably represented by the clinical-stage agent PK‑11195, which derives from the analogous carboxylic acid.

Molecular Formula C18H14ClNO2
Molecular Weight 311.8 g/mol
Cat. No. B12904850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorophenyl)ethyl isoquinoline-3-carboxylate
Molecular FormulaC18H14ClNO2
Molecular Weight311.8 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1Cl)OC(=O)C2=CC3=CC=CC=C3C=N2
InChIInChI=1S/C18H14ClNO2/c1-12(15-8-4-5-9-16(15)19)22-18(21)17-10-13-6-2-3-7-14(13)11-20-17/h2-12H,1H3
InChIKeyQZOAFGLUOGEIAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-(2-Chlorophenyl)ethyl isoquinoline-3-carboxylate – Structural Primer for TSPO-Targeted Research


1-(2-Chlorophenyl)ethyl isoquinoline-3-carboxylate (CAS 89242-07-9, C₁₈H₁₄ClNO₂, MW 311.76) is a synthetic isoquinoline-3-carboxylate ester featuring a 2-chlorophenyl substituent at the C1 position [1]. Its core scaffold is structurally integral to the translocator protein (TSPO) ligand pharmacophore, most notably represented by the clinical-stage agent PK‑11195, which derives from the analogous carboxylic acid [2]. This ester serves as both a protected‑acid building block for combinatorial amide library synthesis and a candidate prodrug for enhanced membrane permeability relative to its free acid counterpart.

Procurement Consideration: Why 1-(2-Chlorophenyl)ethyl isoquinoline-3-carboxylate Cannot Be Freely Substituted with In‑Class Isoquinoline Esters


The compelling justification for prioritized selection of this specific ester hinges on two non‑interchangeable molecular determinants: the ortho‑chlorophenyl group at C1 and the ethyl ester at C3. Structure‑activity relationship (SAR) studies on the 1‑arylisoquinoline scaffold have demonstrated that substituent position on the pendant phenyl ring critically dictates TSPO affinity; moving the chlorine atom from the ortho to meta or para position can reduce receptor binding by up to an order of magnitude [1]. Simultaneously, the C3 ester moiety is not a generic lipophilic handle—it acts as a transient protecting group that can be unmasked to the carboxylic acid under controlled conditions, enabling on‑demand diversification into amide congeners such as PK‑11195 [2]. Generic isoquinoline esters lacking either the ortho‑chlorine or the specific 3‑position ester would fail to recapitulate the receptor‑binding trajectory or the synthetic versatility required for systematic medicinal chemistry campaigns.

Quantitative Differentiation Guide: 1-(2-Chlorophenyl)ethyl isoquinoline-3-carboxylate vs. Closest Analogs


Lipophilicity and Permeability Advantage: Ethyl Ester vs. Free Carboxylic Acid

The ethyl ester exhibits a calculated partition coefficient (LogP) of 4.73, representing a ΔLogP increase of approximately +1.3 units relative to the corresponding carboxylic acid (1-(2-chlorophenyl)isoquinoline-3-carboxylic acid, calculated LogP ≈ 3.4) . This increased lipophilicity is directly correlated with enhanced passive membrane permeability, a critical parameter for central nervous system (CNS) penetrant TSPO ligands. The topological polar surface area (TPSA) of 39.19 Ų for the ester remains well within the accepted CNS drug‑like space (< 90 Ų) .

Physicochemical property Drug permeability LogP

Hydrogen Bond Donor Deletion: Ester vs. Acid in Receptor Binding Optimization

The target compound possesses zero hydrogen bond donors (HBD = 0), in contrast to the free carboxylic acid comparator which has one HBD . Removal of the hydrogen bond donor is pharmacokinetically significant; the acid moiety is a known substrate for Phase II glucuronide conjugation, a principal clearance pathway that limits the in vivo half‑life of carboxylic acid‑containing TSPO ligands [1]. The ester effectively masks this metabolic liability until hydrolyzed at the target site.

Drug design Hydrogen bonding Metabolic stability

Synthetic Gateway: Direct Amidation Potential of the Ethyl Ester vs. Acid‑Coupling Approaches

The ethyl ester serves as a stable, isolable protected acid that can be directly used in ester‑aminolysis reactions to generate amide libraries, including PK‑11195 analogs, without the need for in‑situ coupling reagent activation [1]. This contrasts with the free carboxylic acid, which requires carbodiimide or HATU‑mediated coupling that can lead to racemization and purification difficulties. Literature precedence confirms that the ester is a preferred intermediate for large‑scale PK‑11195 and related TSPO‑ligand synthesis [2].

Combinatorial chemistry Amide synthesis Building blocks

Application Scenarios for 1-(2-Chlorophenyl)ethyl isoquinoline-3-carboxylate in Drug Discovery and Chemical Biology


TSPO Ligand Library Generation via Direct Amide Diversification

The ethyl ester is an ideal central scaffold for synthesizing focused libraries of 1-(2-chlorophenyl)isoquinoline-3-carboxamides. As demonstrated in the Perkin Trans. 1 synthesis of PK‑11195, the ester undergoes direct aminolysis with primary and secondary amines, enabling rapid parallel synthesis of 96‑ or 384‑member amide libraries for TSPO binding SAR studies [1]. This strategy bypasses the need for separate carboxylic acid activation steps, saving both synthesis time and reagent costs [2].

CNS‑Penetrant Prodrug Design for Neuroinflammation Imaging

With a calculated LogP of 4.73 and zero hydrogen bond donors, the ethyl ester is optimally configured for passive blood‑brain barrier penetration [1]. It can serve as a prodrug that undergoes intracellular esterase hydrolysis to release the active carboxylic acid metabolite at the target site in the brain, making it suitable for in vivo neuroinflammation models where TSPO upregulation is monitored via PET imaging or post‑mortem autoradiography.

Intermediate for Carbon‑11 Radiolabeled TSPO PET Tracers

The carboxylic acid derived from hydrolysis of this ester is the direct precursor for [¹¹C]PK‑11195, the most widely used PET radioligand for TSPO imaging in neurodegenerative disease and oncology clinical studies [1]. Procuring the high‑purity ethyl ester provides a stable, long‑term‑storable precursor that can be hydrolyzed and radiolabeled on‑demand, avoiding the instability issues associated with storing the free carboxylic acid [2].

Oncology Target Validation: MDM2/TSPO Dual Inhibition Probe Synthesis

Recent evidence identifying PK‑11195 as a dual MDM2/TSPO inhibitor has spurred interest in the scaffold for glioblastoma and p53‑wildtype tumor models [1]. The ethyl ester facilitates the synthesis of novel analogs with varied amide side chains to investigate the structural determinants of MDM2 versus TSPO selectivity, supporting mechanism‑of‑action studies that differentiate on‑target TSPO effects from MDM2‑mediated apoptosis pathways [2].

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